N-[3-(acetylamino)phenyl]-2-(2-nitrophenyl)acetamide
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Overview
Description
N-[3-(acetylamino)phenyl]-2-(2-nitrophenyl)acetamide is an organic compound with a complex structure that includes both acetylamino and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-2-(2-nitrophenyl)acetamide typically involves the reaction of 3-acetylaminophenylamine with 2-nitrobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors which allow for better control over reaction conditions and higher yields. The use of catalysts and solvents that can be easily recycled also contributes to the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(acetylamino)phenyl]-2-(2-nitrophenyl)acetamide can undergo various chemical reactions including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: 2-amino-N-(3-acetylaminophenyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-acetylaminophenylamine and 2-nitrobenzoic acid.
Scientific Research Applications
N-[3-(acetylamino)phenyl]-2-(2-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-[3-(acetylamino)phenyl]-2-(2-nitrophenyl)acetamide exerts its effects is primarily through its interaction with biological molecules. The acetylamino group can form hydrogen bonds with proteins, affecting their structure and function. The nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress pathways. These interactions can modulate various biochemical processes, leading to the compound’s observed biological activities.
Comparison with Similar Compounds
Similar Compounds
N-(2-nitrophenyl)acetamide: Similar structure but lacks the acetylamino group.
N-(3-acetylaminophenyl)acetamide: Similar structure but lacks the nitrophenyl group.
2-nitro-N-phenylacetamide: Similar structure but with different substitution patterns.
Uniqueness
N-[3-(acetylamino)phenyl]-2-(2-nitrophenyl)acetamide is unique due to the presence of both acetylamino and nitrophenyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications and interactions compared to its simpler analogs.
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-(2-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-11(20)17-13-6-4-7-14(10-13)18-16(21)9-12-5-2-3-8-15(12)19(22)23/h2-8,10H,9H2,1H3,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXEZABGJAURIHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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